molecular formula C2HClN2S B1348767 5-Chloro-1,2,4-thiadiazole CAS No. 38362-15-1

5-Chloro-1,2,4-thiadiazole

Cat. No.: B1348767
CAS No.: 38362-15-1
M. Wt: 120.56 g/mol
InChI Key: RZKVGQCJNANFDR-UHFFFAOYSA-N
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Description

5-Chloro-1,2,4-thiadiazole is a heterocyclic compound containing a five-membered ring with one sulfur atom, two nitrogen atoms, and one chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with phosphorus oxychloride, which leads to the formation of the thiadiazole ring. The reaction conditions often include heating and the use of solvents such as chloroform or ethanol.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cycloaddition Reactions: It can form larger ring systems through cycloaddition with other compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Cycloaddition: Conditions often involve catalysts and specific temperature controls.

Major Products Formed:

    Substituted Thiadiazoles: Resulting from nucleophilic substitution.

    Oxidized or Reduced Derivatives: Depending on the redox conditions.

    Cycloadducts: Formed through cycloaddition reactions.

Scientific Research Applications

5-Chloro-1,2,4-thiadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a core structure in the development of antimicrobial, antifungal, and anticancer agents.

    Biological Studies: Used in the study of enzyme inhibition and as a probe in biochemical assays.

    Materials Science: Incorporated into polymers and other materials to enhance properties such as thermal stability and conductivity.

    Agricultural Chemistry: Employed in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-chloro-1,2,4-thiadiazole varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The compound’s sulfur and nitrogen atoms play crucial roles in binding to these targets, disrupting their normal function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

    1,2,3-Thiadiazole: Another isomer with different biological activities.

    1,2,5-Thiadiazole: Known for its unique chemical properties and applications.

    1,3,4-Thiadiazole: Widely studied for its pharmacological potential.

Uniqueness of 5-Chloro-1,2,4-Thiadiazole: this compound is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide variety of derivatives. This makes it a versatile building block in synthetic chemistry and a valuable compound in drug discovery and development.

Properties

IUPAC Name

5-chloro-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2S/c3-2-4-1-5-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKVGQCJNANFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338278
Record name 5-Chloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38362-15-1
Record name 5-Chloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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